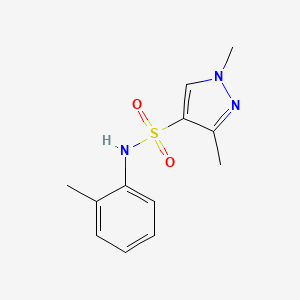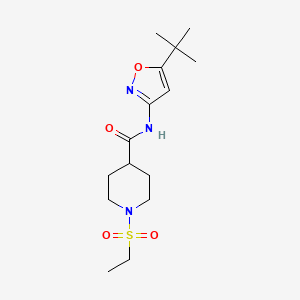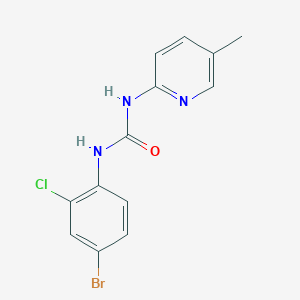
1,3-dimethyl-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals. The structure of this compound includes a pyrazole ring substituted with methyl groups and a sulfonamide group attached to a 2-methylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride with 2-methylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
1,3-Dimethyl-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the formulation of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The pyrazole ring can also interact with various biological pathways, leading to the modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-N-(2-chlorophenyl)-1H-pyrazole-4-sulfonamide
- 1,3-Dimethyl-N-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide
- 1,3-Dimethyl-N-(2-bromophenyl)-1H-pyrazole-4-sulfonamide
Uniqueness
1,3-Dimethyl-N-(2-methylphenyl)-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.
Properties
IUPAC Name |
1,3-dimethyl-N-(2-methylphenyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-9-6-4-5-7-11(9)14-18(16,17)12-8-15(3)13-10(12)2/h4-8,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHWCYNZPVRSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CN(N=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-{[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5426479.png)
![3-{(E)-1-cyano-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}benzonitrile](/img/structure/B5426487.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5426508.png)

![N-{[(2-iodophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5426525.png)
![1-methyl-7-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-1H-imidazo[1,2-b]pyrazole](/img/structure/B5426531.png)
![3-Ethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1-(propan-2-YL)urea](/img/structure/B5426532.png)
![1-methyl-N-{4-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5426540.png)
![[(2R,3R,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B5426547.png)

![4-[[(Z)-3-(1,3-benzodioxol-5-yl)-3-oxoprop-1-enyl]amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide](/img/structure/B5426566.png)
![(4E)-2-(3-bromophenyl)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-methylpyrazol-3-one](/img/structure/B5426570.png)
![1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-4-(hydroxymethyl)piperidin-4-ol](/img/structure/B5426581.png)
![[3-(4-Fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone;hydrochloride](/img/structure/B5426588.png)
